molecular formula C5H10ClN3 B11747117 (S)-1-(1H-Pyrazol-3-yl)ethanamine HCL

(S)-1-(1H-Pyrazol-3-yl)ethanamine HCL

Cat. No.: B11747117
M. Wt: 147.60 g/mol
InChI Key: UWGVZSFDNPZXKG-WCCKRBBISA-N
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Description

(S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole compounds are characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride typically involves the reaction of pyrazole derivatives with ethanamine under controlled conditions. One common method includes the use of pyrazole-3-carboxylic acid as a starting material, which is then converted to the corresponding ester. This ester undergoes reduction to form the pyrazole-3-yl ethanamine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of (S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as crystallization, purification, and drying to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the ethanamine side chain.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce various pyrazole-3-yl ethanamine derivatives.

Scientific Research Applications

(S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-3-acetic acid hydrochloride
  • 2-Carboxamido-6-(1H-pyrazol-3-yl)-pyridines

Uniqueness

(S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride is unique due to its specific structure and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

(1S)-1-(1H-pyrazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3,(H,7,8);1H/t4-;/m0./s1

InChI Key

UWGVZSFDNPZXKG-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=CC=NN1)N.Cl

Canonical SMILES

CC(C1=CC=NN1)N.Cl

Origin of Product

United States

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